![molecular formula C15H17ClFNO B12478382 N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-2-methylpropan-1-amine](/img/structure/B12478382.png)
N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-2-methylpropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[5-(3-CHLORO-4-FLUOROPHENYL)FURAN-2-YL]METHYL}(2-METHYLPROPYL)AMINE is a complex organic compound characterized by the presence of a furan ring substituted with a 3-chloro-4-fluorophenyl group and an amine group attached to a 2-methylpropyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(3-CHLORO-4-FLUOROPHENYL)FURAN-2-YL]METHYL}(2-METHYLPROPYL)AMINE typically involves multi-step organic reactions. One common method starts with the preparation of the furan ring, followed by the introduction of the 3-chloro-4-fluorophenyl group through electrophilic aromatic substitution. The final step involves the attachment of the 2-methylpropyl amine group via nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reagent concentration. Catalysts and solvents are carefully selected to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
{[5-(3-CHLORO-4-FLUOROPHENYL)FURAN-2-YL]METHYL}(2-METHYLPROPYL)AMINE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Furanones and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
{[5-(3-CHLORO-4-FLUOROPHENYL)FURAN-2-YL]METHYL}(2-METHYLPROPYL)AMINE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of {[5-(3-CHLORO-4-FLUOROPHENYL)FURAN-2-YL]METHYL}(2-METHYLPROPYL)AMINE involves its interaction with specific molecular targets. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
{[5-(3-CHLORO-4-FLUOROPHENYL)THIOPHEN-2-YL]METHYL}(2-METHYLPROPYL)AMINE: Similar structure but with a thiophene ring instead of a furan ring.
{[5-(3-CHLORO-4-FLUOROPHENYL)PYRIDIN-2-YL]METHYL}(2-METHYLPROPYL)AMINE: Contains a pyridine ring instead of a furan ring.
Uniqueness
The uniqueness of {[5-(3-CHLORO-4-FLUOROPHENYL)FURAN-2-YL]METHYL}(2-METHYLPROPYL)AMINE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and fluoro substituents on the phenyl ring enhances its potential for specific interactions with biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C15H17ClFNO |
|---|---|
Poids moléculaire |
281.75 g/mol |
Nom IUPAC |
N-[[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl]-2-methylpropan-1-amine |
InChI |
InChI=1S/C15H17ClFNO/c1-10(2)8-18-9-12-4-6-15(19-12)11-3-5-14(17)13(16)7-11/h3-7,10,18H,8-9H2,1-2H3 |
Clé InChI |
PEAXGRJVTLSOAT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CNCC1=CC=C(O1)C2=CC(=C(C=C2)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(Hydroxymethyl)-8-propyl-1-oxa-4-azaspiro[4.5]decan-3-yl]methanol](/img/structure/B12478299.png)
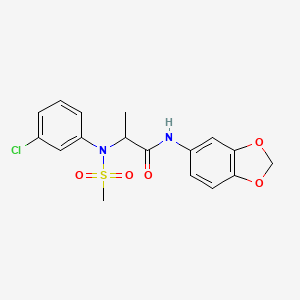
![N-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methyl}propan-1-amine](/img/structure/B12478332.png)
![2-amino-6,7-dimethyl-4-(5-methylthiophen-2-yl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12478338.png)
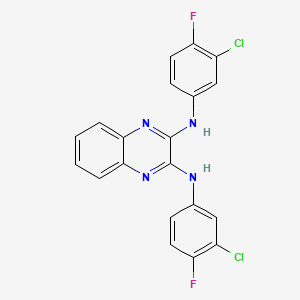
![5-bromo-2-methoxy-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12478347.png)
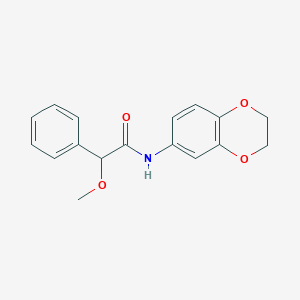
![N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}-4-propoxybenzamide](/img/structure/B12478355.png)
![2-(2-{5-[5-(Cyclopropylsulfamoyl)furan-2-yl]-1,2,4-oxadiazol-3-yl}phenoxy)acetamide](/img/structure/B12478370.png)
![3-chloro-N-(2-methoxyethyl)-4-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]benzenesulfonamide](/img/structure/B12478372.png)
![N-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(2-phenylethyl)methanesulfonamide](/img/structure/B12478379.png)
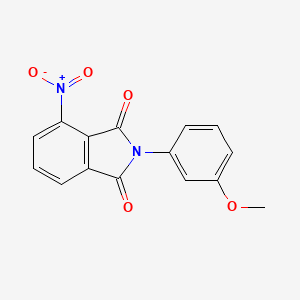
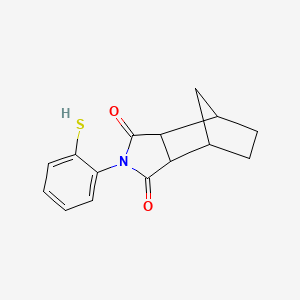
![1-(2-Bromo-5-nitrophenyl)-2-{[5-(3,4-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B12478404.png)
